2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid (CAS 62122-79-6) is a trisubstituted pyrimidine derivative (molecular formula C11H15N5O3, molecular weight 265.27 g/mol) belonging to the piperazinyl pyrimidine class. Its structure integrates three pharmacophoric elements on a single pyrimidine core: a 4-acetylpiperazin-1-yl moiety at position 2, a primary amine at position 4, and a carboxylic acid at position This specific substitution pattern distinguishes it from both simpler 4-aminopyrimidine-5-carboxylic acid building blocks (CAS 20737-41-1) and des-amino acetylpiperazinyl pyrimidine analogs (CAS 1368568-08-4).

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 62122-79-6
Cat. No. B12906674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid
CAS62122-79-6
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)O
InChIInChI=1S/C11H15N5O3/c1-7(17)15-2-4-16(5-3-15)11-13-6-8(10(18)19)9(12)14-11/h6H,2-5H2,1H3,(H,18,19)(H2,12,13,14)
InChIKeyVZRTYDRSWZFMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid (CAS 62122-79-6): Procurement-Grade Structural and Pharmacochemical Profile


2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid (CAS 62122-79-6) is a trisubstituted pyrimidine derivative (molecular formula C11H15N5O3, molecular weight 265.27 g/mol) belonging to the piperazinyl pyrimidine class . Its structure integrates three pharmacophoric elements on a single pyrimidine core: a 4-acetylpiperazin-1-yl moiety at position 2, a primary amine at position 4, and a carboxylic acid at position 5. This specific substitution pattern distinguishes it from both simpler 4-aminopyrimidine-5-carboxylic acid building blocks (CAS 20737-41-1) and des-amino acetylpiperazinyl pyrimidine analogs (CAS 1368568-08-4) . Compounds within the piperazinyl pyrimidine class have been reported as CCR4 antagonists, kinase inhibitors, and CNS-active agents, indicating the scaffold's relevance across multiple therapeutic target families [1].

Why 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Simple substitution with the non-acetylated analog (CAS 62122-78-5, 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid) or the des-amino analog (CAS 1368568-08-4) alters three critical molecular properties simultaneously: hydrogen-bond donor/acceptor count, lipophilicity, and the ionization state of the piperazine nitrogen [1]. The acetyl group on the piperazine ring converts a basic secondary amine (predicted pKa ≈ 8–9 for the non-acetylated analog) into a neutral amide, reducing the number of protonation sites from 3 to 2 and shifting the compound's net charge profile at physiological pH [2]. The 4-amino group on the pyrimidine ring, absent in CAS 1368568-08-4, provides an additional hydrogen-bond donor (NH2) critical for hinge-region binding interactions observed in aminopyrimidine kinase inhibitors [3]. These structural differences mean that in-class analogs are not interchangeable for assays where specific hydrogen-bonding geometry, charge state, or metabolic stability (N-acetylated vs. free piperazine) is a determinant of activity [2].

Quantitative Differentiation Evidence: 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: 4-Amino Group Confers an Additional HBD Relative to Des-Amino Analog CAS 1368568-08-4

The target compound possesses 3 hydrogen-bond donors (HBDs): the 4-NH2 group (2 HBDs) and the 5-COOH group (1 HBD). The des-amino analog 2-(4-acetylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 1368568-08-4) has only 1 HBD (the 5-COOH group), as it lacks the 4-amino substituent . This 2-HBD difference directly impacts the compound's capacity to engage kinase hinge regions, which typically require a donor-acceptor-donor motif for ATP-competitive binding [1]. The non-acetylated analog (CAS 62122-78-5) has 3 HBDs as well but includes an additional ionizable piperazine NH (pKa ≈ 8–9), resulting in a different charge state at assay pH [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Lipophilicity Modulation: N-Acetylpiperazine Substituent Increases cLogP Relative to Free Piperazine Analog

N-Acetylation of the piperazine ring converts a polar secondary amine into a neutral tertiary amide, substantially increasing lipophilicity. The non-acetylated analog 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS 62122-78-5) has a computed XLogP3-AA of -2.5 [1]. The addition of an acetyl group (CH3CO-, contributes approximately +0.7 to +1.0 log units based on fragment-based calculations) is estimated to shift the cLogP of the target compound to approximately -1.5 to -1.8 [2][3]. This ~0.7–1.0 log unit increase in lipophilicity corresponds to a predicted 3- to 5-fold improvement in passive membrane permeability based on the quantitative logP-permeability correlation established for small heterocyclic compounds [3].

Drug design Physicochemical profiling Permeability optimization

Rotatable Bond Count and Molecular Flexibility: Target Compound Occupies an Intermediate Conformational Space

The target compound possesses 3 rotatable bonds (the acetyl C-N bond, the piperazine-pyrimidine C-N bond, and the carboxylic acid C-C bond), compared to 2 rotatable bonds for the non-acetylated analog CAS 62122-78-5 (which lacks the acetyl C-N rotation) [1]. The des-amino analog CAS 1368568-08-4 also has 3 rotatable bonds but lacks the conformational constraint imposed by the 4-amino group's intramolecular hydrogen bonding with the adjacent 5-carboxylic acid . This intermediate level of conformational flexibility places the target compound between rigid, low-entropy scaffolds and highly flexible, entropically penalized molecules, a range associated with favorable ligand efficiency metrics in fragment-based drug discovery [2].

Molecular design Conformational analysis Scaffold optimization

Polar Surface Area: Target Compound's Intermediate PSA Balances Solubility and Permeability

The target compound has a reported topological polar surface area (tPSA) of 113.38 Ų . The non-acetylated analog CAS 62122-78-5, with an additional ionizable NH on the piperazine but lacking the acetyl carbonyl oxygen, is estimated to have a comparable or slightly lower tPSA of approximately 100–110 Ų (the NH contributes less to PSA than the acetyl C=O) [1]. The des-amino analog CAS 1368568-08-4, lacking the 4-NH2 group, is predicted to have a lower tPSA of approximately 85–95 Ų. An intermediate tPSA of ~113 Ų places the target compound within the favorable range for oral bioavailability (tPSA < 140 Ų) while retaining sufficient polarity for aqueous solubility >50 μM, a threshold considered acceptable for in vitro assay compatibility [2].

Drug-likeness ADME prediction Physicochemical property optimization

Recommended Application Scenarios for 2-(4-Acetylpiperazin-1-yl)-4-aminopyrimidine-5-carboxylic acid Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring a 4-Aminopyrimidine Hinge-Binding Scaffold with Tunable Lipophilicity

The target compound is suitable as a core scaffold for fragment-based kinase inhibitor discovery programs. Its 4-aminopyrimidine motif provides the canonical hinge-region hydrogen-bonding pattern (donor-acceptor-donor) essential for ATP-competitive kinase inhibition [1]. The N-acetylpiperazine substituent offers a modular vector for lipophilicity tuning without introducing a basic center that would complicate selectivity profiling at physiological pH [2]. In contrast, the non-acetylated analog CAS 62122-78-5 introduces a basic piperazine that is protonated at assay pH, potentially leading to off-target interactions with aminergic GPCRs or hERG channels, a liability documented for cationic piperazine-containing compounds [3]. The 5-carboxylic acid provides a synthetic handle for amide coupling to introduce diversity elements in fragment growth campaigns [4].

Physicochemical Probe Compound for Investigating the Impact of N-Acetylation on Piperazine-Containing Scaffold ADME Properties

The target compound, alongside its non-acetylated analog CAS 62122-78-5 and the des-amino analog CAS 1368568-08-4, constitutes a minimal matched molecular pair set for systematically profiling how N-acetylation of a piperazine ring affects key drug-like properties (cLogP, tPSA, HBD count, and rotatable bond count) within a constant pyrimidine-carboxylic acid framework [1]. This matched-pair approach allows researchers to deconvolute the contribution of the acetyl group to permeability, metabolic stability, and plasma protein binding without confounding scaffold changes. The estimated cLogP shift of +0.7 to +1.0 log units and the conversion from a basic to a neutral nitrogen provide a quantifiable basis for structure-property relationship (SPR) studies [2].

Building Block for Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidine Libraries via Carboxylic Acid Diversification

The 5-carboxylic acid group is amenable to amide bond formation with a wide range of amines using standard coupling reagents (e.g., HATU, EDC/HOBt), enabling the generation of diverse compound libraries with variation at the 5-position while keeping the 4-amino-2-(4-acetylpiperazin-1-yl)pyrimidine core constant [1]. This synthetic strategy is validated by the patent literature on piperazinyl pyrimidine derivatives, which describes analogous library construction approaches for CCR4 antagonist optimization [2]. The intermediate tPSA (113.38 Ų) and molecular weight (265.27 g/mol) of the parent acid ensure that even after amide coupling with fragment-sized amines (MW < 200), the resulting products remain within lead-like chemical space (MW < 500, tPSA < 140 Ų) [3].

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